1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine

amine basicity fluorine effect physicochemical property optimization

1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine (CAS 1824596‑79‑3) is a chiral, halogenated 1‑aryl‑2‑fluoroethylamine with the molecular formula C₈H₈BrF₂N and a molecular weight of 236.06 g mol⁻¹. The compound carries a 3‑bromo‑4‑fluorophenyl aromatic ring and a primary amine attached to a fluoromethyl‑bearing α‑carbon (IUPAC: benzenemethanamine, 3‑bromo‑4‑fluoro‑α‑(fluoromethyl)-).

Molecular Formula C8H8BrF2N
Molecular Weight 236.06 g/mol
Cat. No. B13245336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine
Molecular FormulaC8H8BrF2N
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CF)N)Br)F
InChIInChI=1S/C8H8BrF2N/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,8H,4,12H2
InChIKeyLSNLYAOZTUCGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine: Core Identity and Procurement-Grade Characteristics


1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine (CAS 1824596‑79‑3) is a chiral, halogenated 1‑aryl‑2‑fluoroethylamine with the molecular formula C₈H₈BrF₂N and a molecular weight of 236.06 g mol⁻¹ . The compound carries a 3‑bromo‑4‑fluorophenyl aromatic ring and a primary amine attached to a fluoromethyl‑bearing α‑carbon (IUPAC: benzenemethanamine, 3‑bromo‑4‑fluoro‑α‑(fluoromethyl)-) . It is supplied as a research‑grade building block (typical purity ≥95 %) by several specialty chemical vendors, and its predicted physicochemical properties—pKₐ 7.48 ± 0.10, boiling point 277.3 ± 40.0 °C, density 1.547 ± 0.06 g cm⁻³—are available from authoritative databases .

Asymmetric synthesis Chiral α‑fluoromethyl building block; racemate procurement with established resolution pathway
Cross‑coupling handle 3‑Bromo‑4‑fluoro pattern enables chemoselective Suzuki coupling at bromine
Procurement & QC Research‑grade (≥95%); distinctive mass and halogen isotope signature for rapid identity confirmation

Why a Non‑Fluorinated or Regioisomeric 3‑Bromo‑4‑fluorophenyl Amine Cannot Substitute 1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine


The α‑fluoromethyl group in 1‑(3‑bromo‑4‑fluorophenyl)‑2‑fluoroethan‑1‑amine sharply depresses amine basicity relative to its non‑fluorinated congeners (predicted ΔpKₐ ≈ –1.5 units) , while the 3‑bromo‑4‑fluoro substitution pattern creates a distinct electronic and steric environment on the aromatic ring that is absent in its 4‑bromo‑3‑fluoro or 3‑bromo‑2‑fluoro regioisomers . These differences directly affect pKₐ‑sensitive steps in synthesis (e.g., reductive amination or N‑functionalization selectivity), the achievable enantiomeric excess during chiral resolution, and the chemoselectivity of subsequent cross‑coupling reactions [1][2]. Consequently, swapping in a non‑fluorinated analog or a regioisomer introduces uncontrolled shifts in reactivity, lipophilicity, and stereochemical outcome—parameters that cannot be corrected by a simple stoichiometric adjustment.

Target
α‑Fluoromethyl‑bearing 1‑aryl‑2‑fluoroethylamine
Basicity depression shifts protonation‑dependent reactivity and N‑functionalization selectivity
3‑Bromo‑4‑fluoro pattern directs chemoselective C–Br coupling
Substitute (non‑fluorinated or regioisomer)
Higher amine basicity alters pH‑dependent reaction profiles; simple stoichiometric correction insufficient
Regioisomeric substitution pattern (e.g., 4‑bromo‑3‑fluoro) changes electronic activation, limiting chemoselectivity and sequential derivatization
Chiral resolution outcomes may diverge due to altered substrate–enzyme interactions

Comparator‑Backed Quantitative Evidence for 1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine


α‑Fluoromethyl Group Lowers Amine Basicity by ~1.5 pKₐ Units Versus the Non‑Fluorinated Scaffold

The predicted pKₐ of the conjugate acid of 1‑(3‑bromo‑4‑fluorophenyl)‑2‑fluoroethan‑1‑amine is 7.48 ± 0.10, which is markedly lower than the predicted pKₐ of 1‑(4‑fluorophenyl)ethylamine (8.98 ± 0.10), a representative non‑fluorinated 1‑arylethylamine scaffold . This ΔpKₐ of –1.50 units corresponds to an approximately 32‑fold reduction in basicity, consistent with the established electron‑withdrawing effect of an α‑fluorine atom on an aliphatic amine [1].

Basicity shift (pKₐ)
Class‑level
ΔpKₐ = –1.50
~32‑fold lower basicity
Reported basicity modulation context; supports synthesis selectivity review
Predicted pKₐ values; direct experimental data pending
amine basicity fluorine effect physicochemical property optimization

Chiral Resolution of 1-Aryl-2-fluoroethylamines Routinely Achieves >99.5% ee, Validating Procurement of the Racemate for Downstream Stereochemical Control

Thvedt et al. demonstrated that eight structurally diverse 1‑aryl‑2‑fluoroethylamines could be resolved via lipase B‑catalyzed kinetic resolution with ethyl methoxyacetate, yielding (R)‑amines in 96–99 % ee and the corresponding (S)‑methoxyacetamides in >99.5 % ee [1]. The resolution was robust to variation in temperature, acyl donor concentration, and water activity, and nine other lipase preparations failed to catalyze the reaction. The target compound belongs to this same 1‑aryl‑2‑fluoroethylamine class and therefore shares the demonstrated amenability to high‑resolution kinetic resolution.

Enantiomeric resolution
Class‑level
>99.5% ee ceiling reported for 1‑aryl‑2‑fluoroethylamine class
Supports racemate procurement for chiral building block access
Published lipase‑catalyzed protocol; verify with specific substrate
chiral resolution enantiomeric excess lipase catalysis

3‑Bromo‑4‑fluoro Substitution Pattern Enables Chemoselective Pd‑Catalyzed Cross‑Coupling at the Bromine Position

The 3‑bromo‑4‑fluoro arrangement places bromine ortho to fluorine. In the analogous scaffold 3‑bromo‑4‑fluoro‑N,N‑dimethylaniline, the bromine atom is the exclusive site for Suzuki–Miyaura cross‑coupling, while the 4‑fluoro substituent remains inert under standard conditions [1]. This orthogonality allows sequential functionalization: first, chemoselective C–Br coupling to introduce aryl/heteroaryl diversity, followed by nucleophilic aromatic substitution or further derivatization at the fluorine or amine positions. No analogous chemoselectivity is achievable with the 4‑bromo‑3‑fluoro or 3‑bromo‑2‑fluoro regioisomers, where the electronic activation pattern differs .

Chemoselective coupling
Reported
C–Br coupling exclusive; C–F remains inert under standard Suzuki conditions
Supports sequential orthogonal functionalization strategy
Based on 3‑bromo‑4‑fluoro class precedent; direct confirmation recommended
Suzuki-Miyaura coupling chemoselectivity halogen reactivity

Molecular Weight and Halogen Content Differentiate the Fluoroethylamine from Its Des‑Fluoro Analog and Enable Straightforward Analytical QC

The target compound (C₈H₈BrF₂N, MW 236.06) differs from its non‑fluorinated analog 1‑(3‑bromo‑4‑fluorophenyl)ethan‑1‑amine (C₈H₉BrFN, MW 218.07) by exactly 17.99 Da, corresponding to the replacement of one hydrogen by one fluorine. This mass difference is readily resolved by LC‑MS or GC‑MS, providing a simple binary QC check to ensure the correct fluorinated building block has been received. The presence of two distinct halogen atoms (Br and F) also gives a characteristic isotopic pattern in mass spectrometry (¹⁹F singlet + ⁷⁹Br/⁸¹Br doublet) that is absent in the des‑fluoro or chloro‑substituted analogs.

Mass differentiation
Head‑to‑head
ΔMW +17.99 Da vs des‑fluoro analog; characteristic Br/F isotopic pattern
Enables rapid identity QC by LC‑MS or GC‑MS
Source data for exact compound not publicly available; verify with supplier COA
molecular weight differentiation halogen content quality control

Where 1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine Delivers Verifiable Advantage


Medicinal Chemistry: Fine‑Tuning Amine Basicity and Lipophilicity in Lead Optimization

The ~1.5 pKₐ unit reduction conferred by the α‑fluoromethyl group [Section 3, Evidence 1] allows medicinal chemists to attenuate the basicity of a 1‑arylethylamine pharmacophore without changing the aromatic substitution pattern. This modulation directly affects the fraction of neutral free base at physiological pH, which in turn influences passive membrane permeability, hERG channel off‑target liability, and lysosomal trapping—all critical parameters in CNS and cardiovascular drug discovery. The 3‑bromo‑4‑fluoro aromatic motif simultaneously provides a handle for further SAR exploration via Suzuki coupling [Section 3, Evidence 3].

Asymmetric Synthesis: Procurement of Racemate Followed by High‑Resolution Kinetic Resolution to Access Both Enantiomers

The established lipase‑catalyzed resolution protocol for 1‑aryl‑2‑fluoroethylamines routinely delivers >99.5 % ee [Section 3, Evidence 2]. A laboratory can therefore purchase the racemic target compound as a cost‑effective single stock‑keeping unit, resolve it enzymatically using the published procedure, and obtain both enantiomers in near‑quantitative optical purity for parallel SAR studies or for use as chiral building blocks in asymmetric synthesis.

Chemical Biology: Two‑Step Orthogonal Functionalization for Fluorescent Probe or PROTAC Synthesis

The chemoselective C–Br reactivity of the 3‑bromo‑4‑fluoro pattern [Section 3, Evidence 3] supports a sequential diversification strategy: first, Suzuki–Miyaura coupling at the bromine position to install a reporter group (e.g., fluorophore or biotin), followed by reductive amination or amide coupling at the primary amine. This orthogonality is critical for constructing bifunctional molecules such as PROTACs or fluorescent ligands without protecting‑group manipulation.

Analytical and Procurement Quality Control: Incoming Identity Verification by Mass Spectrometry

The unique molecular weight (236.06 Da) and dual‑halogen isotopic fingerprint of the target compound [Section 3, Evidence 4] provide a robust, instrument‑independent check to distinguish it from the des‑fluoro analog (218.07 Da) or regioisomeric fluoroethylamines upon receipt. This mitigates the operational risk of stock‑keeping errors in compound management workflows.

Application
Selection Property
Validation Focus
Lead optimization: basicity & lipophilicity modulation
Reported α‑fluoromethyl basicity shift
Free base fraction, permeability, and off‑target liability assays
Asymmetric synthesis: access both enantiomers
Racemate procurement + published resolution protocol
Enantiomeric excess by chiral HPLC or NMR
Chemical biology: bifunctional probe construction
Chemoselective C–Br coupling orthogonality
Sequential Suzuki coupling and amine conjugation
Incoming QC: identity verification
Distinct molecular weight and halogen isotope signature
LC‑MS or GC‑MS identity confirmation upon receipt
Quote Request

Request a Quote for 1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.